molecular formula C11H19Cl2O3P B14755293 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane CAS No. 631-51-6

1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane

Cat. No.: B14755293
CAS No.: 631-51-6
M. Wt: 301.14 g/mol
InChI Key: ZFAUCMGGYODIDL-UHFFFAOYSA-N
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Description

1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane is a complex organic compound with a unique structure that includes a dichloroethenoxy group, a prop-2-enyl group, and a phosphoryl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane typically involves multiple steps, starting with the preparation of the dichloroethenoxy group and the prop-2-enyl group. These groups are then reacted with a phosphorylating agent to form the phosphoryl intermediate. Finally, the intermediate is reacted with hexane under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxypropane
  • 1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxybutane

Uniqueness

1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane is unique due to its specific combination of functional groups and its hexane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

631-51-6

Molecular Formula

C11H19Cl2O3P

Molecular Weight

301.14 g/mol

IUPAC Name

1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane

InChI

InChI=1S/C11H19Cl2O3P/c1-3-5-6-7-8-15-17(14,9-4-2)16-10-11(12)13/h4,10H,2-3,5-9H2,1H3

InChI Key

ZFAUCMGGYODIDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(CC=C)OC=C(Cl)Cl

Origin of Product

United States

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